N-Succinyl Lysine
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Overview
Description
N-Succinyl Lysine is a derivative of the amino acid lysine, characterized by the addition of a succinyl group to the lysine molecule. This modification significantly alters the chemical and structural properties of lysine, making this compound an important compound in various biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Succinyl Lysine can be synthesized through the reaction of lysine with succinic anhydride. The reaction typically occurs in an aqueous medium, with the pH adjusted to around 8-9 to facilitate the reaction. The reaction is usually carried out at room temperature and can be completed within a few hours .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where lysine and succinic anhydride are mixed under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: N-Succinyl Lysine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of this compound.
Reduction: Reduction reactions can convert this compound back to lysine.
Substitution: The succinyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used to substitute the succinyl group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of succinylated lysine derivatives, while reduction can regenerate lysine .
Scientific Research Applications
N-Succinyl Lysine has a wide range of applications in scientific research:
Mechanism of Action
N-Succinyl Lysine exerts its effects through the modification of lysine residues in proteins. This modification can alter the charge and structure of the protein, affecting its function. The succinyl group changes the charge of lysine from +1 to -1 at physiological pH, leading to significant changes in protein structure and function . This modification can influence various molecular targets and pathways, including those involved in metabolism and gene regulation .
Comparison with Similar Compounds
N-Acetyl Lysine: Similar to N-Succinyl Lysine, but with an acetyl group instead of a succinyl group.
N-Methyl Lysine: Contains a methyl group instead of a succinyl group.
N-Ubiquitinyl Lysine: Involves the addition of ubiquitin to lysine.
Uniqueness: this compound is unique due to the size and charge of the succinyl group, which induces more significant changes in protein structure and function compared to smaller modifications like acetylation or methylation .
Properties
CAS No. |
113930-14-6 |
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Molecular Formula |
C10H18N2O5 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
(2S)-6-amino-2-(3-carboxypropanoylamino)hexanoic acid |
InChI |
InChI=1S/C10H18N2O5/c11-6-2-1-3-7(10(16)17)12-8(13)4-5-9(14)15/h7H,1-6,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m0/s1 |
InChI Key |
XEOGRHZGJFTETQ-ZETCQYMHSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)CCC(=O)O |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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